Sumatriptan(1+) -

Sumatriptan(1+)

Catalog Number: EVT-1594605
CAS Number:
Molecular Formula: C14H22N3O2S+
Molecular Weight: 296.41 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sumatriptan(1+) is an organic cation obtained by protonation of the tertiary amino function of sumatriptan. It is an ammonium ion derivative and an organic cation. It is a conjugate base of a sumatriptan.
Overview

Sumatriptan is a synthetic compound classified as a serotonin receptor agonist, primarily used in the treatment of migraines. It is the active pharmaceutical ingredient in several commercial medications, including Imitrex and Treximet. The compound is known for its ability to selectively bind to serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes, which play a crucial role in the pathophysiology of migraine headaches. Sumatriptan is often administered in various forms, including oral tablets, nasal sprays, and injections, providing flexibility in treatment options for patients.

Source and Classification

Sumatriptan is derived from the indole class of compounds, which are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound's chemical formula is C_14H_21N_3O_2S, and it typically exists as a succinate salt (sumatriptan succinate) for stability and solubility in pharmaceutical formulations. It falls under the category of triptans, a class of drugs specifically designed to treat acute migraine attacks.

Synthesis Analysis

Methods and Technical Details

The synthesis of sumatriptan involves several key steps:

  1. Nitro Reduction Reaction: A nitro compound undergoes reduction using palladium on carbon (Pd/C) with ammonium formate or formic acid as reducing agents to yield an amine.
  2. Bromination Reaction: The resulting amine is brominated using N-bromosuccinimide to introduce a bromine atom into the structure.
  3. Acylation Reaction: The brominated intermediate undergoes acylation with an appropriate acylating agent to form an acylated product.
  4. Condensation Reaction: This product is then condensed with 4-dimethylamino-2-butylene-1-ol to form a key intermediate.
  5. Intramolecular Coupling Reaction: Finally, catalytic cyclization occurs to form the indole ring structure characteristic of sumatriptan, followed by deprotection steps to yield the final product
    4
    .
Molecular Structure Analysis

Structure and Data

The molecular structure of sumatriptan features an indole core with a sulfonamide group attached. Its three-dimensional conformation plays a crucial role in its biological activity. Key structural data include:

  • Molecular Formula: C_14H_21N_3O_2S
  • Molecular Weight: 295.40 g/mol
  • Melting Point: Approximately 165–166 °C
  • Solubility: Soluble in water and ethanol, which facilitates its formulation as an injectable solution or oral tablet
    4
    .
Chemical Reactions Analysis

Reactions and Technical Details

Sumatriptan participates in various chemical reactions typical of indole derivatives:

  • Reduction Reactions: The nitro group can be reduced to an amine, which is crucial for generating the active pharmacophore.
  • Cyclization Reactions: The formation of the indole ring involves pericyclic reactions that enhance aromatic stability.
  • Acylation and Bromination: These reactions modify functional groups to enhance pharmacological properties and solubility.

These reactions are fundamental in synthesizing sumatriptan efficiently while maintaining high purity levels necessary for pharmaceutical applications

4
.

Mechanism of Action

Process and Data

Sumatriptan exerts its therapeutic effects primarily through agonism at serotonin receptors. The mechanism involves:

  1. Receptor Binding: Upon administration, sumatriptan binds selectively to 5-HT_1B receptors located on cranial blood vessels and 5-HT_1D receptors on trigeminal neurons.
  2. Vasoconstriction: Activation of these receptors leads to vasoconstriction of dilated intracranial blood vessels, alleviating headache symptoms.
  3. Inhibition of Neuropeptide Release: Sumatriptan also inhibits the release of pro-inflammatory neuropeptides like calcitonin gene-related peptide (CGRP), further reducing migraine symptoms.

This dual action—vasoconstriction and inhibition of neuropeptide release—makes sumatriptan effective in treating acute migraine attacks

4
.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sumatriptan exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Highly soluble in water (pH-dependent) and ethanol; poorly soluble in organic solvents like hexane.
  • Stability: Stable under normal conditions but may degrade when exposed to moisture or heat over extended periods.

These properties influence its formulation as a drug, affecting bioavailability and patient compliance .

Applications

Scientific Uses

Sumatriptan is primarily used in clinical settings for:

  • Migraine Treatment: It is effective for treating acute migraine attacks, providing rapid relief from headache symptoms.
  • Cluster Headaches: Sumatriptan is also indicated for cluster headaches, a severe type of headache that occurs in cyclical patterns.

Additionally, ongoing research explores potential new applications for sumatriptan or its derivatives in treating other neurological disorders due to its mechanism involving serotonin pathways

4
.

Pharmacological Mechanisms of Sumatriptan(1+) in Migraine Pathophysiology

Serotonin Receptor Agonism: 5-HT1B/1D Selectivity and Signaling Pathways

Sumatriptan(1+), the bioactive cationic form of sumatriptan, exerts its primary antimigraine effects through high-affinity agonism at serotonin receptors 5-HT1B, 5-HT1D, and 5-HT1F subtypes. This selectivity is critical for its therapeutic profile:

  • Receptor Binding Kinetics: Sumatriptan(1+) binds human 5-HT1B and 5-HT1D receptors with nanomolar affinity (Ki = 2-30 nM), acting as a full agonist. Its affinity for 5-HT1F receptors is lower (Ki ~200 nM), while showing negligible activity at other serotonin subtypes (5-HT2-7) or non-serotonergic receptors [1] [6].
  • Intracellular Signaling: Upon binding, Sumatriptan(1+) activates inhibitory Gi/o-proteins, triggering two parallel pathways:
  • Inhibition of adenylyl cyclase → reduced cAMP → suppression of protein kinase A (PKA) activity
  • Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels → membrane hyperpolarization [6] [7].
  • Calcium Channel Modulation: The Gi-protein coupling simultaneously inhibits voltage-gated N- and P/Q-type calcium channels, reducing calcium influx into presynaptic terminals. This dual action suppresses neurotransmitter release from sensory neurons, particularly calcitonin gene-related peptide (CGRP) and substance P [3] [7].

Table 1: Sumatriptan(1+) Binding Affinity at Key Serotonin Receptors

Receptor SubtypeKi (nM)Functional ActivityPrimary Tissue Localization
5-HT1B2-10Full agonistCranial vascular smooth muscle
5-HT1D10-30Full agonistTrigeminal nerve terminals
5-HT1F150-200Partial agonistCentral trigeminal nuclei
5-HT1A>1000InactiveRaphe nuclei

Neurovascular Modulation: Trigeminovascular System Inhibition and CGRP Release Dynamics

Sumatriptan(1+) disrupts migraine pathophysiology through coordinated actions on the trigeminovascular system:

  • Neurogenic Inflammation Suppression: During migraine attacks, trigeminal ganglion stimulation releases vasoactive neuropeptides (CGRP, substance P) from perivascular nerve endings. Sumatriptan(1+) inhibits this release via presynaptic 5-HT1D receptors, reducing plasma protein extravasation (PPE) by 70-90% in experimental models. This prevents sterile inflammation and vasodilation of dural blood vessels [3] [7].

  • CGRP Dynamics: Clinical studies confirm sumatriptan(1+) reduces elevated jugular vein CGRP levels during migraine attacks (from 68 pmol/L to 24 pmol/L within 30 minutes post-injection). This correlates temporally with pain relief, confirming CGRP suppression as a key mechanism [3] [5].

  • Vascular Effects: While initial theories emphasized direct vasoconstriction of dilated meningeal vessels via 5-HT1B receptors, recent evidence suggests vascular changes are secondary to neuronal effects. Sumatriptan(1+) reverses middle cerebral artery dilation (from 3.5% dilatation to 0.8% constriction) but does not constrict normal vessels, indicating action on pathologically dilated vasculature only [7] [9].

Fig. 1: Trigeminovascular Pathway Modulation

Peripheral Activation:  Cortical Spreading Depression → Trigeminal Ganglion → CGRP/Substance P Release →  ↑ Neurogenic Inflammation → Vasodilation + Mast Cell Degranulation  ↓ Sumatriptan(1+) Action (5-HT1D/1B)  Normalized Vascular Tone + Suppressed Inflammation  

Central vs. Peripheral Action: Blood-Brain Barrier Permeability and Receptor Localization

The site of sumatriptan(1+)'s therapeutic action remains debated due to its variable CNS penetration:

  • BBB Transport Controversy: Despite low lipophilicity (logP = -1.3), recent rodent studies using the Combinatory Mapping Approach (CMA-ROI) demonstrate measurable CNS penetration:
  • Trigeminal ganglion Kp,uu = 0.923 (indicating near-complete BNB penetration)
  • Whole brain Kp,uu = 0.045 (reflecting limited BBB transport) [10].
  • Hypothalamic accumulation occurs within 1 minute post-subcutaneous injection, reaching concentrations sufficient for 5-HT1B receptor occupancy [4] [10].

  • Receptor Occupancy Predictions: At therapeutic plasma concentrations (50-100 ng/mL), estimated occupancies are:

  • Trigeminal ganglion: 84-97% (5-HT1B/1D)
  • Whole brain: 15-37% (5-HT1B/1D) [10].These values suggest peripheral actions dominate, but central effects may contribute.

  • Mechanistic Evidence: Electrophysiological studies clarify the primary site of action:

  • Sumatriptan(1+) blocks synaptic transmission between peripheral trigeminal axons and central neurons in the trigeminal nucleus caudalis (TNC) via presynaptic 5-HT1D receptors [3].
  • In sensitized TNC neurons, it normalizes mechanical responsiveness to dural stimulation but fails to inhibit established spontaneous activity, supporting a presynaptic action over direct neuronal inhibition [3] [7].

Table 2: Neurovascular Barrier Permeability of Sumatriptan(1+)

RegionTissue TypeKp,uuProposed Transport Mechanism5-HT1B Occupancy
Trigeminal GanglionPNS (BNB)0.923Passive diffusion ± influx transport84-97%
Sciatic NervePNS (BNB)0.427Passive diffusion + moderate efflux<5%
HypothalamusCNS (BBB)0.129Active transport through fenestrations20-35%
Whole BrainCNS (BBB)0.045P-gp/BCRP-mediated efflux15-37%
Spinal CordCNS (BBB)0.088Paracellular leakage + minimal efflux25-40%

Properties

Product Name

Sumatriptan(1+)

IUPAC Name

dimethyl-[2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]ethyl]azanium

Molecular Formula

C14H22N3O2S+

Molecular Weight

296.41 g/mol

InChI

InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/p+1

InChI Key

KQKPFRSPSRPDEB-UHFFFAOYSA-O

SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[NH+](C)C

Canonical SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[NH+](C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.